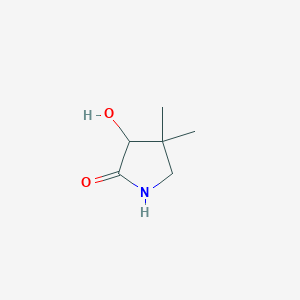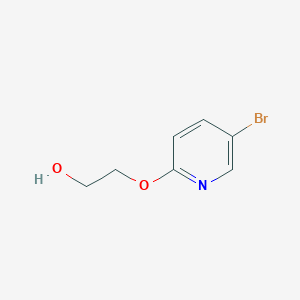
2-((5-Bromopiridin-2-il)oxi)etanol
Descripción general
Descripción
2-((5-Bromopyridin-2-yl)oxy)ethanol is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, where a bromine atom is substituted at the 5-position and an ethoxy group is attached to the 2-position of the pyridine ring
Aplicaciones Científicas De Investigación
2-((5-Bromopyridin-2-yl)oxy)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the interactions of brominated pyridine derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
This compound is a pyridine derivative , and pyridine derivatives are known to interact with various biological targets, including enzymes and receptors.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets.
Análisis Bioquímico
Biochemical Properties
2-((5-Bromopyridin-2-yl)oxy)ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances. The interaction between 2-((5-Bromopyridin-2-yl)oxy)ethanol and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 2-((5-Bromopyridin-2-yl)oxy)ethanol on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth. Additionally, 2-((5-Bromopyridin-2-yl)oxy)ethanol can modulate the activity of various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.
Molecular Mechanism
At the molecular level, 2-((5-Bromopyridin-2-yl)oxy)ethanol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For example, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 2-((5-Bromopyridin-2-yl)oxy)ethanol can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((5-Bromopyridin-2-yl)oxy)ethanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-((5-Bromopyridin-2-yl)oxy)ethanol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, which can have significant implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-((5-Bromopyridin-2-yl)oxy)ethanol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. For instance, high doses of 2-((5-Bromopyridin-2-yl)oxy)ethanol have been associated with liver and kidney damage in animal models. Additionally, threshold effects have been observed, where the compound’s efficacy in inhibiting tumor growth increases with dosage up to a certain point, beyond which no further increase in efficacy is observed.
Metabolic Pathways
2-((5-Bromopyridin-2-yl)oxy)ethanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. Additionally, 2-((5-Bromopyridin-2-yl)oxy)ethanol can affect the activity of cofactors involved in various biochemical reactions, further influencing its metabolic pathways .
Transport and Distribution
The transport and distribution of 2-((5-Bromopyridin-2-yl)oxy)ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, 2-((5-Bromopyridin-2-yl)oxy)ethanol can be transported into cells via organic anion transporters, which facilitate its uptake and distribution. Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 2-((5-Bromopyridin-2-yl)oxy)ethanol is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-((5-Bromopyridin-2-yl)oxy)ethanol can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be targeted to the nucleus, where it can modulate gene expression and other nuclear processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromopyridin-2-yl)oxy)ethanol typically involves the reaction of 5-bromopyridine-2-ol with ethylene oxide. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-((5-Bromopyridin-2-yl)oxy)ethanol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Bromopyridin-2-yl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-((5-Bromopyridin-2-yl)oxy)acetaldehyde or 2-((5-Bromopyridin-2-yl)oxy)acetic acid.
Reduction: 2-(Pyridin-2-yloxy)ethanol.
Substitution: 2-((5-Aminopyridin-2-yl)oxy)ethanol or 2-((5-Mercaptopyridin-2-yl)oxy)ethanol.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((5-Chloropyridin-2-yl)oxy)ethanol
- 2-((5-Fluoropyridin-2-yl)oxy)ethanol
- 2-((5-Iodopyridin-2-yl)oxy)ethanol
Uniqueness
2-((5-Bromopyridin-2-yl)oxy)ethanol is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can influence the compound’s reactivity and binding affinity in various chemical and biological contexts, making it distinct from its chloro, fluoro, and iodo analogs.
Propiedades
IUPAC Name |
2-(5-bromopyridin-2-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-6-1-2-7(9-5-6)11-4-3-10/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFNADWOLCRLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632710 | |
| Record name | 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212961-31-4 | |
| Record name | 2-[(5-Bromo-2-pyridinyl)oxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212961-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


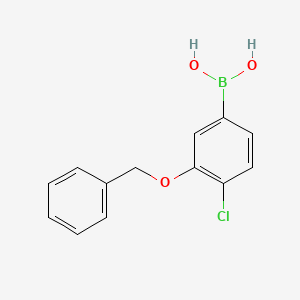
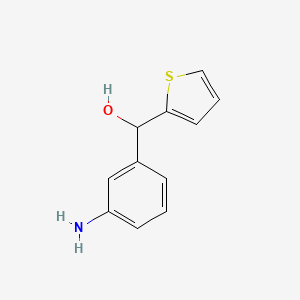
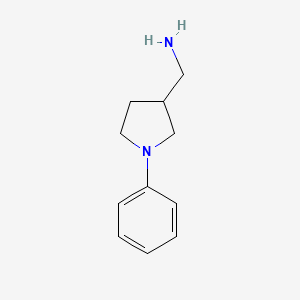

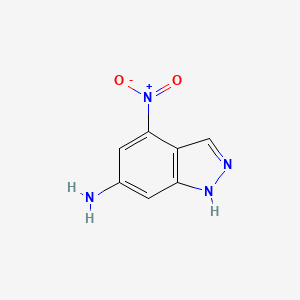
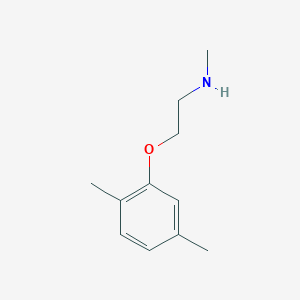
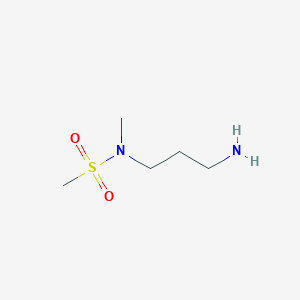
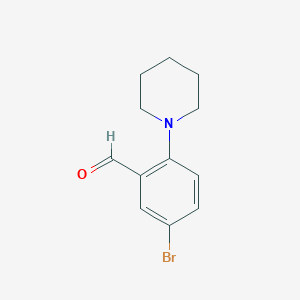
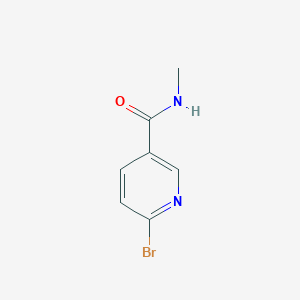

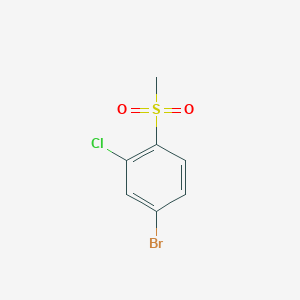
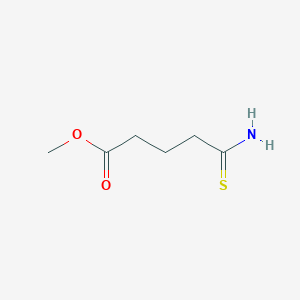
![4-Bromo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1290742.png)
